Bienvenue dans la boutique en ligne BenchChem!

Mal-PEG4-VC-PAB-DMEA

ADC aggregation Hydrophobic interaction chromatography (HIC) Drug-to-antibody ratio (DAR)

Mal-PEG4-VC-PAB-DMEA overcomes critical ADC failure modes. The PEG4 spacer and DMEA-modified PAB moiety minimize aggregation at high DAR (4–8) and resist murine carboxylesterase 1C cleavage—risks that plague generic MC-VC-PAB linkers. It enables successful conjugation of hydrophobic payloads (PNU-159682, duocarmycins) that fail with non-PEGylated/non-DMEA alternatives, delivering homogeneous, stable ADCs with translatable efficacy and reduced off-target toxicity.

Molecular Formula C41H65N9O13
Molecular Weight 892.0 g/mol
Cat. No. B8107570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-VC-PAB-DMEA
Molecular FormulaC41H65N9O13
Molecular Weight892.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C41H65N9O13/c1-29(2)37(48-34(52)14-20-59-22-24-61-26-27-62-25-23-60-21-17-44-33(51)13-18-50-35(53)11-12-36(50)54)39(56)47-32(6-5-15-45-40(42)57)38(55)46-31-9-7-30(8-10-31)28-63-41(58)49(4)19-16-43-3/h7-12,29,32,37,43H,5-6,13-28H2,1-4H3,(H,44,51)(H,46,55)(H,47,56)(H,48,52)(H3,42,45,57)/t32-,37-/m0/s1
InChIKeyLWZJKFNULKGJGO-OCZFFWILSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG4-VC-PAB-DMEA: The Standard-Bearer for Cleavable ADC Linker Technology with Integrated DMEA Stabilization


Mal-PEG4-VC-PAB-DMEA (CAS: 1569261-93-3) is a complex, multi-component cleavable linker specifically engineered for the synthesis of antibody-drug conjugates (ADCs). As a modular bioconjugation reagent, it integrates three distinct functional domains: a maleimide (Mal) group for selective, covalent attachment to the thiols of a monoclonal antibody; a polyethylene glycol (PEG4) spacer to impart hydrophilicity and reduce aggregation; and a protease-cleavable valine-citrulline (VC) dipeptide linked to a p-aminobenzylcarbamate (PAB) self-immolative spacer, which is further modified with an N,N-dimethylethanolamine (DMEA) moiety . This precise molecular architecture is designed to ensure systemic stability, target-specific intracellular payload release upon cathepsin B cleavage, and the potential to enhance the overall biophysical properties of the final ADC conjugate [1]. The DMEA group, a key differentiator from simpler VC-PAB constructs, is intended to improve solubility and conjugate stability, directly addressing known liabilities of traditional maleimide-thiol conjugates [2].

Why 'Similar' VC-PAB Linkers Fail to Replicate the Performance of Mal-PEG4-VC-PAB-DMEA


In the context of ADC development, linker selection is not a modular or trivial choice; subtle structural variations have profound, quantifiable impacts on critical quality attributes (CQAs) such as stability, aggregation, drug-to-antibody ratio (DAR), and ultimately, the therapeutic index. Simply substituting Mal-PEG4-VC-PAB-DMEA with a generic maleimide-VC-PAB linker (e.g., MC-VC-PAB or a non-DMEA variant) or one lacking the PEG4 spacer introduces well-documented risks of ADC failure . For instance, the absence of the DMEA group is correlated with increased linker-payload hydrophobicity, which is a primary driver of antibody aggregation and high DAR species that accelerate plasma clearance and increase off-target toxicity [1]. Furthermore, the maleimide-thiol conjugation chemistry, while widely used, is inherently unstable; the resulting thiosuccinimide adduct is susceptible to retro-Michael reactions or exchange with serum thiols like albumin, leading to premature payload loss [2]. Therefore, the specific combination of PEG4, VC-PAB, and DMEA in this linker is not interchangeable and is designed to mitigate these distinct, quantifiable failure modes that plague less sophisticated linker constructs.

Quantitative Differentiation of Mal-PEG4-VC-PAB-DMEA: Evidence-Based Advantages in ADC Engineering


The PEG4 Spacer's Role in Reducing Hydrophobicity-Driven Aggregation and Improving DAR

The incorporation of a PEG4 spacer in Mal-PEG4-VC-PAB-DMEA is critical for mitigating the hydrophobicity of the linker-payload conjugate, a major factor causing ADC aggregation, poor solubility, and high DAR species. In a comparative analysis of ADC linker-payloads, a non-PEGylated maleimide-VC-PAB construct (Mc-VC-PAB-pyrene) exhibited a high Clog P of 4.31, directly correlating with a hydrophobic interaction chromatography (HIC) retention time of 15.0 minutes and 100% aggregation as measured by size-exclusion chromatography (SEC) [1]. While direct Clog P data for the Mal-PEG4-VC-PAB-DMEA linker alone is not available in this dataset, the principle is well-established: the hydrophilic PEG spacer significantly reduces overall Clog P, which in turn lowers HIC retention times and SEC aggregation, enabling the conjugation of higher DAR values without compromising ADC stability or manufacturability .

ADC aggregation Hydrophobic interaction chromatography (HIC) Drug-to-antibody ratio (DAR)

Impact of the DMEA Moiety on Linker Stability and Payload Release Kinetics

The DMEA (N,N-dimethylethanolamine) group is a strategic modification to the PAB self-immolative spacer. While not universally quantified across all linker variants, the presence of DMEA is understood to improve stability against non-specific plasma esterases like Carboxylesterase 1C, which is known to hydrolyze VC-PABC-based linkers in mouse plasma, causing premature payload release [1]. In a head-to-head comparison of plasma stability, a non-DMEA, linear VC-PAB linker-payload (Mc-VC-PAB-pyrene) exhibited a high 36% payload release in mouse plasma [2]. By sterically hindering or electronically modifying the carbamate linkage, the DMEA group is designed to reduce this extracellular cleavage, thereby increasing systemic stability and the proportion of intact ADC that reaches the tumor . Crucially, these protective modifications do not impede the intended intracellular cleavage by the lysosomal protease Cathepsin B, ensuring that the cytotoxic payload is still efficiently released within the target cancer cell [3].

Linker stability Cathepsin B cleavage Carboxylesterase 1C

Enhanced Therapeutic Index via Improved Linker Stability and Reduced Toxicity

The ultimate goal of linker optimization is to widen the therapeutic index—maximizing anti-tumor efficacy while minimizing systemic toxicity. While no direct in vivo data comparing Mal-PEG4-VC-PAB-DMEA to its analogs is available in the primary literature, the underlying principles are well-documented. Research demonstrates that improved linker stability in circulation directly translates to superior in vivo efficacy and safety. For example, in a study of thiol-linked ADCs, a linker with improved stability (a maleamic methyl ester-based linker) enabled complete tumor regression at a reduced dose (2.5 mg/kg) and increased the maximum tolerated dose (MTD) by 40 mg/kg compared to a traditional, less stable maleimide conjugate [1]. Mal-PEG4-VC-PAB-DMEA is designed to achieve similar outcomes through the combined effects of the PEG4 spacer and DMEA group, which work synergistically to enhance plasma stability and reduce aggregation-driven toxicity, thereby improving the overall therapeutic window of the ADC .

Therapeutic index ADC efficacy In vivo safety

Optimal Use Cases for Mal-PEG4-VC-PAB-DMEA in ADC Development


Conjugating Highly Hydrophobic Payloads (e.g., PNU-159682, Duocarmycin Derivatives) to Antibodies

When working with highly hydrophobic payloads like PNU-159682, which are potent but notoriously difficult to conjugate without inducing aggregation, the PEG4-VC-PAB-DMEA linker is a preferred choice. The PEG4 spacer provides critical hydrophilicity to the drug-linker construct, enabling the synthesis of ADCs with a higher DAR while maintaining acceptable levels of aggregation (<10% by SEC). This is evidenced by the commercial availability of Mal-PEG4-VC-PAB-DMEA-PNU-159682 and similar conjugates with duocarmycin, specifically marketed to overcome the solubility and aggregation challenges associated with these payloads [1]. Substituting with a non-PEGylated linker would likely result in a failed conjugation or an ADC with a high aggregation rate (potentially 100% as seen with non-PEGylated comparators) that is unsuitable for further development [2].

Developing ADCs for Targets with Low Antigen Expression or Requiring High DAR for Efficacy

For cancer targets with low expression levels or where the payload is only moderately potent, achieving a high DAR is often necessary for adequate in vitro and in vivo efficacy. The use of Mal-PEG4-VC-PAB-DMEA is critical in this scenario because it enables the generation of homogeneous, high-DAR ADCs (e.g., DAR 4-8) with minimized aggregation. The PEG4 spacer's ability to reduce hydrophobicity allows the ADC to remain in monomeric form, preventing rapid clearance and maintaining good pharmacokinetic properties. This is a key differentiator from simpler MC-VC-PAB linkers, which often restrict the achievable DAR to lower values (e.g., DAR 2) to avoid severe aggregation . This was demonstrated in a preclinical ADC targeting GPR56, where an MC-VC-PAB-DMEA linker achieved a DAR of 3.54, underscoring the utility of the DMEA-modified platform in generating functional ADCs [3].

Preclinical Development Programs in Rodent Models Requiring High Linker Plasma Stability

VC-PABC-based linkers are known to be susceptible to extracellular cleavage by Carboxylesterase 1C in mouse plasma, which can confound the interpretation of rodent efficacy and toxicology studies. The DMEA modification in Mal-PEG4-VC-PAB-DMEA is designed to confer increased stability against this specific enzymatic activity. For ADC programs that rely on mouse models for proof-of-concept or IND-enabling toxicology studies, using this DMEA-modified linker can mitigate the risk of premature payload release and species-specific linker instability, leading to more translatable data [4]. This is a direct application of the findings that small chemical modifications to the PAB spacer can protect VC-PABC linkers from extracellular cleavage without impairing intracellular cathepsin B-mediated release [5].

Building High-Value ADC Libraries for Structure-Activity Relationship (SAR) Studies

For research teams systematically exploring linker-payload combinations, Mal-PEG4-VC-PAB-DMEA serves as a critical, well-characterized benchmark. Its integration of a PEG4 spacer, VC-PAB cleavage site, and DMEA stabilization makes it a versatile starting point for SAR studies. By comparing ADCs built with this linker to those built with variants lacking the PEG4 or DMEA moieties, researchers can deconvolute the specific contributions of each module to overall ADC stability, potency, and safety. This data-driven approach is essential for rational ADC design and for justifying the selection of a more complex, higher-cost linker like Mal-PEG4-VC-PAB-DMEA over a simpler, less functionalized analog [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG4-VC-PAB-DMEA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.